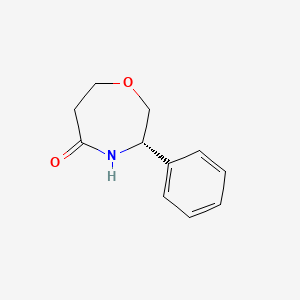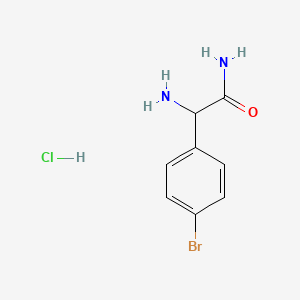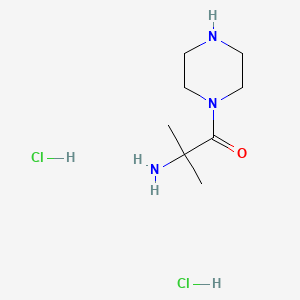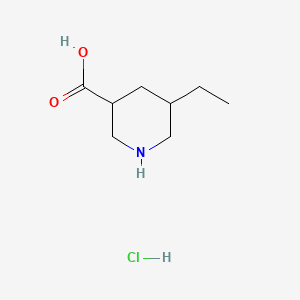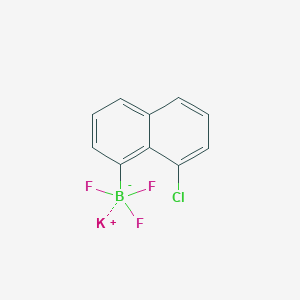![molecular formula C6H4ClN3O2S B13460369 [1,2,4]Triazolo[1,5-a]pyridine-6-sulfonyl chloride](/img/structure/B13460369.png)
[1,2,4]Triazolo[1,5-a]pyridine-6-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,4]Triazolo[1,5-a]pyridine-6-sulfonyl chloride is a heterocyclic compound that features a triazole ring fused to a pyridine ring with a sulfonyl chloride functional group at the 6-position. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-a]pyridines typically involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it eco-friendly and efficient . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
Industrial production methods for [1,2,4]triazolo[1,5-a]pyridine-6-sulfonyl chloride are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally sustainable.
Análisis De Reacciones Químicas
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridine-6-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Cycloaddition Reactions: The triazole ring can participate in [3+2] cycloaddition reactions with azinium-N-imines and nitriles.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction typically occurs under mild conditions with the use of a base such as triethylamine.
Cycloaddition Reactions: Copper acetate is often used as a catalyst in the presence of nitriles.
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Triazolylbutadiene: Formed from the ring-opening reactions of triazolopyridines.
Aplicaciones Científicas De Investigación
[1,2,4]Triazolo[1,5-a]pyridine-6-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It acts as an inhibitor for various enzymes such as RORγt, PHD-1, JAK1, and JAK2.
Material Sciences: Used in the design of efficient light-emitting materials for phosphorescent OLED devices.
Biological Studies: Exhibits antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities.
Mecanismo De Acción
The mechanism of action of [1,2,4]triazolo[1,5-a]pyridine-6-sulfonyl chloride involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
[1,2,4]Triazolo[4,3-a]pyrimidine: Another similar compound with applications in medicinal chemistry, including antitumor and anti-inflammatory activities.
Uniqueness
[1,2,4]Triazolo[1,5-a]pyridine-6-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds.
Propiedades
Fórmula molecular |
C6H4ClN3O2S |
|---|---|
Peso molecular |
217.63 g/mol |
Nombre IUPAC |
[1,2,4]triazolo[1,5-a]pyridine-6-sulfonyl chloride |
InChI |
InChI=1S/C6H4ClN3O2S/c7-13(11,12)5-1-2-6-8-4-9-10(6)3-5/h1-4H |
Clave InChI |
JJDGPAIQSHBVFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=NN2C=C1S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-chlorophenyl)methyl]-4-fluoro-3-nitrobenzamide](/img/structure/B13460289.png)
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13460300.png)
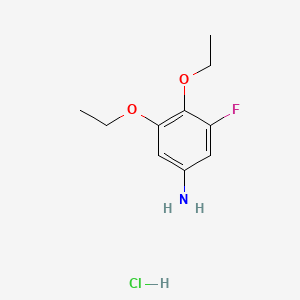

![3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13460316.png)

![{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride](/img/structure/B13460328.png)
![4-[2-(Dimethylamino)propyl]aniline](/img/structure/B13460331.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-benzothiazole-6-carboxylicacid](/img/structure/B13460338.png)
